molecular formula C10H7N3 B3349733 Imidazo[1,2-a]quinoxaline CAS No. 235-05-2

Imidazo[1,2-a]quinoxaline

Cat. No. B3349733
CAS RN: 235-05-2
M. Wt: 169.18 g/mol
InChI Key: VTNBGTYLJIUATL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]quinoxaline is a type of heterocyclic compound that has been studied for its potential applications in various fields . It has been particularly noted for its potential as an antifungal agent against phytopathogenic fungi .


Synthesis Analysis

Imidazo[1,2-a]quinoxaline derivatives can be synthesized from available and inexpensive reagents . The synthesis process involves innovative approaches to create imidazo[1,5-a]- and imidazo[1,2-a]quinoxalines, as well as their functionalized derivatives . For example, the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light, leads to the isomeric 4-cyclohexylimidazo[1,2-a]quinoxaline .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]quinoxaline is characterized by a fused ring system containing two nitrogen atoms . This structure is believed to play a key role in its biological activity .


Chemical Reactions Analysis

Imidazo[1,2-a]quinoxaline undergoes various chemical reactions. For instance, the presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, which are easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .

Future Directions

The potential of Imidazo[1,2-a]quinoxaline as an antifungal agent against phytopathogenic fungi suggests that it could be a candidate for further detailed research . Its synthesis from available and inexpensive reagents also makes it a promising candidate for large-scale production .

properties

IUPAC Name

imidazo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-4-9-8(3-1)12-7-10-11-5-6-13(9)10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNBGTYLJIUATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NC=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178063
Record name Imidazo(1,2-a)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]quinoxaline

CAS RN

235-05-2
Record name Imidazo(1,2-a)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000235052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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